
1-Cyclopentyl-2-(phenylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(phenylthio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopentyl group attached to a phenylthio group via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2-(phenylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with phenylthioacetic acid, followed by oxidation to yield the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for oxidation
Reagents: Cyclopentylmagnesium bromide, phenylthioacetic acid, and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-(phenylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the phenylthio group using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to 50°C
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran, 0°C to room temperature
Substitution: Amines or thiols, solvents like dichloromethane or acetonitrile, room temperature to reflux
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Substituted phenylthio derivatives
Scientific Research Applications
1-Cyclopentyl-2-(phenylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(phenylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins that it binds to or modifies
Pathways: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes
Comparison with Similar Compounds
1-Cyclopentyl-2-(phenylthio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a phenylthio group
1-Cyclopentyl-2-(phenylthio)propan-1-one: Similar structure but with a propanone linkage instead of ethanone
1-Cyclopentyl-2-(phenylthio)butan-1-one: Similar structure but with a butanone linkage instead of ethanone
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-cyclopentyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C13H16OS/c14-13(11-6-4-5-7-11)10-15-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2 |
InChI Key |
JYUBECCEWOMXID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



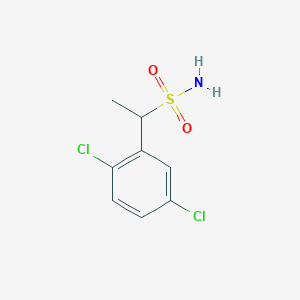




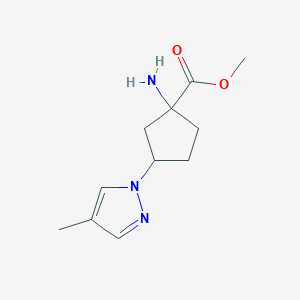

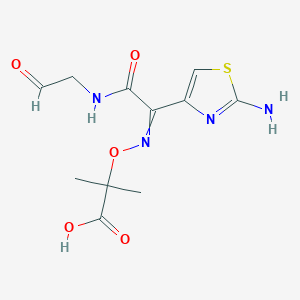
![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)
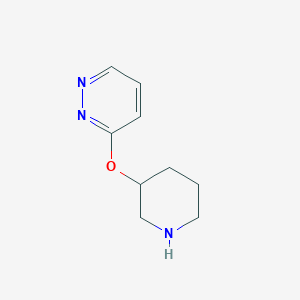
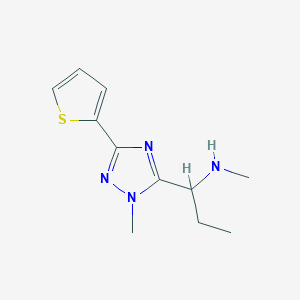
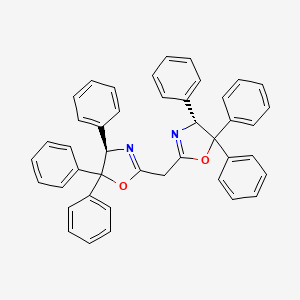
![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
